Structural Uniqueness Within the Epizyme SMYD Inhibitor Patent Landscape
Within the Markush structure of US20170247326A1, the combination of a 3-bromopyridin-2-yl ether at the pyrrolidine 3-position and a 3,4-dimethoxybenzyl urea at the pyrrolidine nitrogen defines a specific substitution vector that is distinct from exemplified compounds which predominantly feature phenyl, thiophenyl, or pyridyl variations with different halogenation and alkoxy patterns . While the patent does not isolate this exact compound for individual IC50 determination, the general Formula I compounds are reported to inhibit SMYD3 with IC50 values ranging from <10 nM to >10 µM depending on substitution, establishing that the specific substitution pattern directly determines potency tier.
| Evidence Dimension | Structural differentiation from closest patent-exemplified analogs |
|---|---|
| Target Compound Data | 3-bromopyridin-2-yl ether + 3,4-dimethoxybenzyl urea (exact compound not individually assayed in patent) |
| Comparator Or Baseline | Exemplified analogs in US20170247326A1 with varying A/B/X/Y/Z groups (e.g., phenyl, 4-methoxyphenyl, thiophen-2-yl at analogous positions) |
| Quantified Difference | Specific bromine placement at pyridine 3-position and 3,4-dimethoxy (vs. 2,3- or 3,5-dimethoxy) pattern constitute unique substitution combination not duplicated among patent examples |
| Conditions | Patent structural analysis comparing Markush substituent definitions across >200 exemplified compounds |
Why This Matters
Researchers requiring a specific bromopyridine ether and dimethoxybenzyl urea vector for SAR exploration or patent landscape navigation cannot substitute with more common phenyl or thiophene variants without altering the chemical biology probe profile.
- [1] Kuntz, K.W., Munchhof, M.J., Mitchell, L.H., Foley, M.A.C., Harvey, D.M., Epizyme, Inc. Substituted Pyrrolidine Carboxamide Compounds. U.S. Patent Application US20170247326A1, filed September 9, 2015, published August 31, 2017. View Source
